Laminariheptaose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

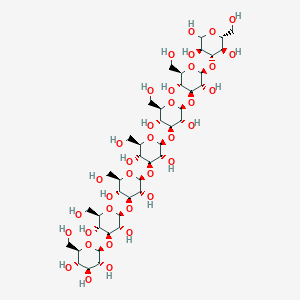

Laminariheptaose is an oligosaccharide with the molecular formula C42H72O36 . It has a molecular weight of 1153.0 g/mol . The IUPAC name for Laminariheptaose is (2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol .

Synthesis Analysis

The synthesis of cyclic β-glucan using Laminarinase 16A Glycosynthase Mutant from the Basidiomycete Phanerochaete chrysosporium has been reported . The study showed that when Laminarinase 16A E115S was allowed to react with α-laminariheptaosyl fluoride (αL7F), the major product was a cyclic β-1,3-heptaglucan .Molecular Structure Analysis

The molecular structure of Laminariheptaose is complex, with multiple glycosidic linkages . The molecule is not completely planar and torsion angles at the glycosidic linkages fluctuate between two energy minima .Chemical Reactions Analysis

Laminariheptaose is non-reactive under normal conditions of use, storage, and transport . It has been used as a substrate for the enzyme endo-1,3-β-glucanase .Physical And Chemical Properties Analysis

Laminariheptaose is a powder with a molecular weight of 1153.0 g/mol . It is stable for more than 10 years under recommended storage conditions .Scientific Research Applications

Synthesis of Cyclic Beta-Glucan

A study by Vasur et al. (2010) demonstrated that glycosynthases can precisely create specific oligosaccharides. They found that laminariheptaose can bind in a unique way to a specific enzyme, leading to the production of cyclic beta-1,3-heptaglucan, which has potential applications in various fields including biotechnology and pharmaceuticals (Vasur et al., 2010).

Influence on the Immune System

Bland et al. (2004) explored the impact of oligosaccharides, including laminariheptaose, on the human immune system. They found that laminariheptaose could increase the production of reactive oxidizing species by up to 25%, indicating its potential as an immune system modulator (Bland et al., 2004).

Oxidative Stress Reduction

Cheng et al. (2011) studied the effects of laminarin polysaccharides on lung oxidative stress and lipid peroxidation in rats. Their results suggested that these polysaccharides, which include laminariheptaose, could significantly reduce oxidative stress, indicating their potential therapeutic use (Cheng et al., 2011).

Enzymatic Studies

Miyanishi et al. (2003) conducted studies on the action modes of an extracellular beta-1,3-glucanase on beta-1,3-glucooligosaccharides, including laminariheptaose. Their research provided insights into the substrate binding and catalytic efficiency of this enzyme, which is relevant for understanding the enzymatic processing of laminariheptaose (Miyanishi et al., 2003).

Antioxidant Effects in Porcine Oocytes

A study by Yao et al. (2018) showed that laminarin, which includes laminariheptaose, can improve the quality of aged porcine oocytes by reducing oxidative stress. This suggests potential applications in reproductive biology and veterinary science (Yao et al., 2018).

properties

IUPAC Name |

(3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O36/c43-1-8-15(50)22(57)23(58)37(67-8)74-31-17(52)10(3-45)69-39(25(31)60)76-33-19(54)12(5-47)71-41(27(33)62)78-35-21(56)14(7-49)72-42(29(35)64)77-34-20(55)13(6-48)70-40(28(34)63)75-32-18(53)11(4-46)68-38(26(32)61)73-30-16(51)9(2-44)66-36(65)24(30)59/h8-65H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22+,23-,24-,25-,26-,27-,28-,29-,30+,31+,32+,33+,34+,35+,36?,37+,38+,39+,40+,41+,42+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUMGDGPRAORNS-NWAGTZSNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)O[C@H]4[C@@H]([C@H](O[C@H]([C@@H]4O)O[C@H]5[C@@H]([C@H](O[C@H]([C@@H]5O)O[C@H]6[C@@H]([C@H](O[C@H]([C@@H]6O)O[C@H]7[C@@H]([C@H](OC([C@@H]7O)O)CO)O)CO)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O36 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1153.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glc(b1-3)Glc(b1-3)Glc(b1-3)Glc(b1-3)Glc(b1-3)Glc(b1-3)Glc | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.